REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2([CH2:13][C:14]([N:16]([CH3:18])[CH3:17])=O)O.[BH4-].[Na+].B(F)(F)F.[OH-].[Na+].C1N2CCN(CC2)C1>C1(C)C=CC=CC=1.O.COCCOC>[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:13][CH2:14][N:16]([CH3:17])[CH3:18] |f:1.2,4.5|
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Name
|
2-(5-iodo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C2C(C(NC2=CC1)=O)(O)CC(=O)N(C)C
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
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Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
5C
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
555 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
34.3 g
|
Type
|
reactant
|
Smiles
|
C1CN2CCN1CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
stirring over night (17 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperatureis maintained between −15 and −10° C. during the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to ambient temperature (25-27° C.)
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 50 minutes
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
refluxing the mixture
|
Type
|
CUSTOM
|
Details
|
the DME is removed on the rotavapor
|
Type
|
EXTRACTION
|
Details
|
The obtained orange slurry is then extracted with TBME (1000 mL, 2×600 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with water (800 mL) and brine (700 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotavapor to about 600 mL
|
Type
|
ADDITION
|
Details
|
To the stirred residue, MnO2 (72.4 g), is added
|
Type
|
CUSTOM
|
Details
|
a temperature rise of 20° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the MnO2 is filtered off
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent from the filtrate
|
Type
|
CUSTOM
|
Details
|
gives a brown oil, which
|
Type
|
EXTRACTION
|
Details
|
The toluene is extracted for three times with 4 N HCl (300 mL, 2×150 mL)
|
Type
|
EXTRACTION
|
Details
|
After adjustment of the pH of the combined aqueous layers to about 10, the product is re-extracted with TBME (3×700 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water (500 mL), and brine (500 mL)
|
Type
|
CUSTOM
|
Details
|
after almost complete removal of the solvent on the rotavapor
|
Type
|
WAIT
|
Details
|
standing over night at 4° C.
|
Type
|
CUSTOM
|
Details
|
some of the product crystallizes (39 g, 44.7%)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(=CNC2=CC1)CCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 10.9% | |
YIELD: CALCULATEDPERCENTYIELD | 10.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |